molecular formula C17H16ClN5O3S3 B11413291 5-chloro-2-(ethylsulfonyl)-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide

5-chloro-2-(ethylsulfonyl)-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide

Cat. No.: B11413291
M. Wt: 470.0 g/mol
InChI Key: PAHCNMMIHVZLRF-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C17H19ClN4O4S2, is a complex heterocyclic molecule. It combines a pyrimidine core with a benzothiophene ring and an ethylsulfonyl group. Let’s break down its structure:

  • The pyrimidine ring (4-pyrimidinecarboxamide) serves as the central scaffold.
  • The benzothiophene moiety (3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl) is fused to the pyrimidine ring.
  • The ethylsulfonyl group (5-chloro-2-(ethylsulfonyl)) is attached to the pyrimidine nitrogen.

Preparation Methods

The synthetic routes for this compound involve several steps, including cyclization, sulfonation, and carbamoylation

    Cyclization: The benzothiophene precursor undergoes cyclization with a pyrimidine derivative to form the core structure.

    Sulfonation: The ethyl group is sulfonylated to introduce the ethylsulfonyl moiety.

    Carbamoylation: The nitrogen in the benzothiophene ring is carbamoylated to yield the final compound.

Industrial production methods typically involve efficient and scalable processes to achieve high yields.

Chemical Reactions Analysis

    Reactivity: This compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: These reactions lead to modified derivatives of the compound, which may have altered biological properties.

Scientific Research Applications

    Chemistry: Used as a building block for designing novel heterocyclic compounds.

    Biology: Investigated for potential bioactivity, such as enzyme inhibition or receptor binding.

    Medicine: Studied for its pharmacological effects, including antiviral, antibacterial, or anticancer properties.

    Industry: May serve as a precursor for drug development or agrochemicals.

Mechanism of Action

  • The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) through non-covalent interactions (hydrogen bonding, π-π stacking).
  • Its effects may involve modulation of cellular pathways (e.g., signal transduction, metabolic pathways).

Comparison with Similar Compounds

    Uniqueness: Highlight its distinctive features compared to other pyrimidine-based molecules.

    Similar Compounds: Explore related compounds, such as other pyrimidine derivatives or benzothiophene-containing molecules.

Properties

Molecular Formula

C17H16ClN5O3S3

Molecular Weight

470.0 g/mol

IUPAC Name

5-chloro-2-ethylsulfonyl-N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

InChI

InChI=1S/C17H16ClN5O3S3/c1-3-29(25,26)16-19-8-12(18)13(20-16)14(24)21-15-22-23-17(28-15)27-9-11-6-4-10(2)5-7-11/h4-8H,3,9H2,1-2H3,(H,21,22,24)

InChI Key

PAHCNMMIHVZLRF-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C)Cl

Origin of Product

United States

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